![molecular formula C16H12O4 B1623638 7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one CAS No. 87891-62-1](/img/structure/B1623638.png)
7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one
Overview
Description
7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one, also known as Hesperetin, is a flavonoid that is commonly found in citrus fruits. It has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and cardiovascular disorders.
Scientific Research Applications
Proteomics Research
7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one: is utilized in proteomics research due to its potential as a proteomic probe . Its structure allows for interaction with various proteins, which can be useful in identifying and understanding protein functions, interactions, and expressions.
Medicinal Chemistry
This compound is a building block in medicinal chemistry, particularly in the synthesis of medicinal compounds . Its chroman-4-one framework is significant in creating a broad variety of biologically active pharmaceuticals .
Biotechnology
In biotechnology, this compound’s framework serves as a precursor for synthesizing compounds with biological and pharmaceutical activities . It’s especially relevant in the development of new drugs and therapeutic agents .
Materials Science
The compound’s molecular structure is explored in materials science for developing novel materials with potential applications in electronics and photonics due to its unique optical properties .
Environmental Science
In environmental science, 7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one can be used as a chemical marker to track environmental changes and pollutant behaviors due to its stability and detectability .
Analytical Chemistry
This compound is significant in analytical chemistry, where it can act as a fluorescent probe . It’s particularly useful in the fluorescence determination of metal ions and other analytes due to its emission spectra and solvatochromic effects .
Pharmacology
In pharmacology, the compound is studied for its interactions with drug transporters and its potential role in modulating drug resistance mechanisms, which is crucial for the development of more effective medication regimens .
Synthetic Chemistry
Lastly, in synthetic chemistry, it’s used to create complex molecular structures . Its versatility allows chemists to build a wide array of synthetic compounds that can lead to the discovery of new reactions and catalytic processes .
properties
IUPAC Name |
7-hydroxy-2-methyl-3-phenoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-10-16(20-12-5-3-2-4-6-12)15(18)13-8-7-11(17)9-14(13)19-10/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLKKMGZLAZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236682 | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87891-62-1 | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087891621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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